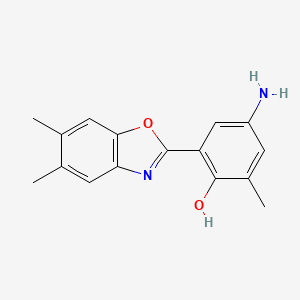![molecular formula C23H29ClFN3O B6045413 1-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6045413.png)
1-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as the CFMP compound. The CFMP compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
作用機序
The CFMP compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. The compound inhibits the reuptake of serotonin, leading to increased serotonin levels in the brain. The compound also activates the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
The CFMP compound has been shown to have the following biochemical and physiological effects:
1. Increased serotonin levels in the brain: The compound inhibits the reuptake of serotonin, leading to increased serotonin levels in the brain.
2. Activation of the 5-HT1A receptor: The compound activates the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain.
3. Antidepressant effects: The compound has been shown to have antidepressant effects in animal models.
4. Anxiolytic effects: The compound has been shown to have anxiolytic effects in animal models.
5. Anti-addictive effects: The compound has been shown to have anti-addictive effects in animal models.
6. Analgesic effects: The compound has been shown to have analgesic effects in animal models.
実験室実験の利点と制限
The CFMP compound has several advantages and limitations for lab experiments, including the following:
Advantages:
1. The compound has been extensively studied in animal models, making it a useful tool for studying the mechanisms of depression, anxiety, addiction, and pain.
2. The compound has a well-defined mechanism of action, making it a useful tool for studying the serotonin system.
3. The compound has been shown to have low toxicity in animal models, making it a safe tool for studying the effects of serotonin on the brain.
Limitations:
1. The compound has not been extensively studied in humans, making it difficult to extrapolate the results of animal studies to humans.
2. The compound has not been approved for human use, making it difficult to conduct clinical trials.
3. The compound has a complex synthesis method, making it difficult to produce in large quantities.
将来の方向性
The CFMP compound has several potential future directions, including the following:
1. Clinical trials: The compound could be tested in clinical trials to determine its efficacy and safety in humans.
2. Development of new antidepressants: The CFMP compound could be used as a starting point for the development of new antidepressants.
3. Development of new anxiolytics: The CFMP compound could be used as a starting point for the development of new anxiolytics.
4. Development of new anti-addictive drugs: The CFMP compound could be used as a starting point for the development of new anti-addictive drugs.
5. Development of new analgesics: The CFMP compound could be used as a starting point for the development of new analgesics.
Conclusion:
In conclusion, the CFMP compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound has a well-defined mechanism of action and has been extensively studied in animal models. The compound has several advantages and limitations for lab experiments and has several potential future directions, including clinical trials and the development of new antidepressants, anxiolytics, anti-addictive drugs, and analgesics.
合成法
The CFMP compound has been synthesized using various methods, including the following:
1. The reaction of 4-chloro-3-fluorobenzylamine with 4-methoxyphenylpiperazine in the presence of a reducing agent.
2. The reaction of 4-chloro-3-fluorobenzylamine with 1-benzylpiperidin-4-ol in the presence of a reducing agent.
3. The reaction of 4-chloro-3-fluorobenzylamine with 1-benzylpiperidin-4-one in the presence of a reducing agent.
科学的研究の応用
The CFMP compound has been studied for its potential therapeutic applications in various areas, including the following:
1. Treatment of depression: The CFMP compound has been shown to have antidepressant effects in animal models.
2. Treatment of anxiety: The CFMP compound has been shown to have anxiolytic effects in animal models.
3. Treatment of addiction: The CFMP compound has been shown to have anti-addictive effects in animal models.
4. Treatment of pain: The CFMP compound has been shown to have analgesic effects in animal models.
特性
IUPAC Name |
1-[1-[(4-chloro-3-fluorophenyl)methyl]piperidin-3-yl]-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClFN3O/c1-29-21-7-5-19(6-8-21)27-11-13-28(14-12-27)20-3-2-10-26(17-20)16-18-4-9-22(24)23(25)15-18/h4-9,15,20H,2-3,10-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSDWFUDLSPVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCCN(C3)CC4=CC(=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-pyridinylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6045336.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6045358.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine](/img/structure/B6045374.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B6045377.png)
![5-[(3-{[2-(4-fluorophenyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B6045382.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B6045396.png)
![1-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6045412.png)
![N-(2-isopropyl-6-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6045421.png)

![4-{[1-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6045425.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(3-fluorobenzyl)morpholine](/img/structure/B6045433.png)
![N-(3-methylphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6045440.png)
![2-{[(4-ethoxyphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6045445.png)
![methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B6045452.png)